molecular formula C18H28N4O4S B2853272 N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cycloheptyloxalamide CAS No. 899944-96-8

N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cycloheptyloxalamide

Cat. No. B2853272
CAS RN: 899944-96-8
M. Wt: 396.51
InChI Key: OHTAYCKYVXMLGT-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . They are used as building blocks in the synthesis of various organic molecules and have applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole compounds can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of pyrazoles is a 5-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles can participate in a variety of chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The physical and chemical properties of a specific pyrazole derivative would depend on its particular structure.

Scientific Research Applications

Heterocyclic Analogues and Beta-Adrenergic Blocking Properties

Compounds similar to the one have been synthesized and evaluated for their beta-adrenergic blocking properties and vasodilating potency, indicating potential applications in the treatment of hypertension and related cardiovascular conditions (Baldwin et al., 1980).

Cognitive Enhancement and GABAA Receptor Selectivity

Research on compounds with tert-butyl groups and pyrazole structures has shown that they can act as selective inverse agonists at the benzodiazepine site of GABAA alpha5 receptors, enhancing performance in animal models of cognition without exhibiting convulsant or proconvulsant activities (Chambers et al., 2004). This suggests potential applications in the development of cognitive enhancers.

Insecticidal Activity of N-tert-butyl-N,N'-diacylhydrazines

N-tert-Butyl-N,N'-diacylhydrazine derivatives, including those containing thiadiazole, have shown good insecticidal activities against various pests, indicating their utility in developing environmentally benign pest regulators (Wang et al., 2011).

Antitumor Agents

Compounds incorporating the tert-butyl group and related heterocyclic structures have been explored for their antitumor properties. Some of these compounds have exhibited high activity against a range of cancer cell lines, suggesting their potential in cancer therapy (Abonía et al., 2011).

Catalytic Applications

Research has demonstrated the application of compounds with tert-butyl groups in catalysis, particularly in olefin epoxidation, highlighting their potential in chemical synthesis and industrial processes (Pereira et al., 2007).

Future Directions

Pyrazoles continue to be a focus of research due to their wide range of applications. Future research may involve the development of new synthetic techniques, exploration of novel biological activities, and the design of pyrazole derivatives with improved properties .

properties

IUPAC Name

N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4S/c1-18(2,3)22-15(13-10-27(25,26)11-14(13)21-22)20-17(24)16(23)19-12-8-6-4-5-7-9-12/h12H,4-11H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTAYCKYVXMLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cycloheptyloxalamide

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